2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide typically involves multiple steps, including:
Formation of the sulfonyl aniline intermediate: This step involves the reaction of 4-fluoroaniline with a sulfonyl chloride derivative under basic conditions.
Coupling with the nitrophenyl acetamide: The intermediate is then coupled with 3-nitrophenyl acetamide using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical compound, particularly in targeting specific biological pathways.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluoro-N-(2-methoxyphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide
- 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide
Uniqueness
The presence of the 4-fluoro group and the specific arrangement of functional groups in 2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide may confer unique properties, such as increased binding affinity to certain targets or enhanced stability under specific conditions.
Properties
IUPAC Name |
2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O6S/c1-15-6-11-20(32-2)21(12-15)33(30,31)25(18-9-7-16(23)8-10-18)14-22(27)24-17-4-3-5-19(13-17)26(28)29/h3-13H,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCLFRHDSDJSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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